5-(4-Methylbenzyloxy)indole
Description
5-(4-Methylbenzyloxy)indole is a substituted indole derivative characterized by a 4-methylbenzyl ether group at the 5-position of the indole core. This modification enhances lipophilicity and steric bulk compared to unsubstituted indoles, making it valuable in medicinal chemistry as a synthetic intermediate or pharmacophore. For example, 5-benzyloxyindole derivatives are synthesized via alkylation of 5-hydroxyindole intermediates using benzyl bromide under basic conditions . By substituting benzyl bromide with 4-methylbenzyl bromide, this compound is likely synthesized with similar yields and protocols .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methoxy]-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)11-18-15-6-7-16-14(10-15)8-9-17-16/h2-10,17H,11H2,1H3 |
InChI Key |
MHNXYFZDNIZAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Substituents at the 5-position of indole significantly influence electronic and steric properties:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., benzyloxy vs. methoxy) may hinder interactions in biological targets.
Physicochemical Properties
Notes:
- Melting points correlate with molecular symmetry and intermolecular forces. Bulkier groups (e.g., benzyloxy) generally increase melting points compared to smaller substituents.
Case Study: Substituted Indoles in Drug Development
highlights the importance of 5-substituted indoles in medicinal chemistry. For instance, halogenated indoles (e.g., 5-chloro) exhibit improved binding affinities due to halogen bonding, while methoxy groups enhance solubility without compromising activity. The 4-methylbenzyloxy group in this compound may balance lipophilicity and metabolic stability, making it a candidate for optimizing pharmacokinetic profiles .
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